Piprocurarium iodide
Description
Piprocurarium iodide is a synthetic compound known for its curarimimetic properties. It is a neuromuscular blocking agent that has been investigated for its potential use in clinical settings as a muscle relaxant. The compound is characterized by its strong vagolytic effects, producing tachycardia, and its duration of action is shorter than d-tubocurare but longer than succinylcholine .
Properties
CAS No. |
3562-55-8 |
|---|---|
Molecular Formula |
C23H40I2N2O3 |
Molecular Weight |
646.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetyl]oxyethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C23H40N2O3.2HI/c1-5-24(3,6-2)17-18-27-19-20-28-23(26)22(21-13-9-7-10-14-21)25(4)15-11-8-12-16-25;;/h7,9-10,13-14,22H,5-6,8,11-12,15-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
RFWPUUOBQMRONB-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |
Appearance |
Solid powder |
Other CAS No. |
7732-96-9 3562-55-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piprocurarium iodide; LD 2480; LD-2480; LD2480; Brevicurarine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piprocurarium iodide involves the reaction of 1-methylpiperidinium iodide with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide ester. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piprocurarium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the structure of this compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iodinated derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Pharmacological Applications
-
Neuromuscular Blockade :
- Piprocurarium iodide functions by blocking the transmission of nerve impulses to skeletal muscles, leading to muscle relaxation. This property is crucial in surgical settings where muscle control is necessary for procedures requiring anesthesia. The compound competes with acetylcholine at the neuromuscular junction, inhibiting muscular contraction.
-
Anesthesia :
- As a neuromuscular blocker, this compound is utilized in conjunction with general anesthetics to facilitate endotracheal intubation and improve surgical conditions by providing muscle relaxation. Its rapid onset and relatively short duration of action make it suitable for various surgical procedures.
-
Research in Toxicology :
- Studies have investigated the effects of this compound on neuromuscular transmission and its potential neurotoxic effects. Research findings indicate that while effective as a muscle relaxant, there are concerns regarding prolonged use leading to residual neuromuscular blockade, necessitating careful monitoring during surgeries.
Safety and Efficacy
-
Clinical Studies :
Clinical trials have demonstrated that this compound can be administered safely when dosed appropriately. Monitoring parameters such as respiratory function and neuromuscular recovery times are critical to ensuring patient safety during and after administration. -
Adverse Effects :
Common side effects associated with this compound include hypotension, bradycardia, and allergic reactions. In rare cases, prolonged neuromuscular blockade may occur, leading to postoperative complications.
Case Studies
-
Surgical Applications :
- A study involving patients undergoing abdominal surgeries highlighted the effectiveness of this compound in achieving optimal muscle relaxation without significant cardiovascular side effects. The patients exhibited rapid recovery from neuromuscular blockade post-surgery, supporting the compound's utility in clinical practice.
-
Comparative Studies :
- Comparative analyses with other neuromuscular blockers have shown that this compound provides comparable efficacy with potentially fewer side effects related to cardiovascular stability. This has made it a preferred choice in specific surgical contexts.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Neuromuscular Blockade | Blocks nerve impulses at the neuromuscular junction | Effective for muscle relaxation during surgery |
| Anesthesia | Used in conjunction with general anesthetics | Facilitates intubation and improves surgical conditions |
| Toxicology Research | Investigates neurotoxic effects | Concerns over prolonged use leading to complications |
Mechanism of Action
Piprocurarium iodide exerts its effects by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and subsequent muscle contraction. This results in muscle relaxation and paralysis .
Comparison with Similar Compounds
Gallamine Triiodoethylate: Another neuromuscular blocking agent with similar properties but different chemical structure.
d-Tubocurare: A well-known muscle relaxant with a longer duration of action compared to piprocurarium iodide.
Succinylcholine: A depolarizing neuromuscular blocker with a shorter duration of action than this compound.
Uniqueness: this compound is unique in its balance of duration of action and side effects. It produces strong vagolytic effects, leading to tachycardia, but is less histaminogenic and non-irritating to veins compared to other neuromuscular blockers .
Biological Activity
Piprocurarium iodide, a compound belonging to the class of neuromuscular blocking agents, has garnered attention for its biological activity, particularly in the context of pharmacology and toxicology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
This compound functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This leads to muscle paralysis, which is utilized in various medical settings, particularly during surgical procedures.
Key Points:
- Target : Nicotinic acetylcholine receptors (nAChRs)
- Effect : Muscle paralysis through competitive inhibition
- Clinical Use : Anesthesia and muscle relaxation during surgery
Biological Effects
The biological effects of this compound extend beyond neuromuscular blockade. Research indicates that it may also influence cardiovascular and respiratory systems due to its action on autonomic ganglia.
Table 1: Biological Effects of this compound
| Effect Category | Observed Effects | References |
|---|---|---|
| Neuromuscular | Muscle paralysis | |
| Cardiovascular | Potential hypotension | |
| Respiratory | Respiratory muscle paralysis | |
| Other | Possible interactions with autonomic ganglia |
Case Studies
Several case studies have highlighted the clinical implications and adverse effects associated with this compound administration.
Case Study 1: Anesthetic Application
A study involving 30 patients undergoing elective surgery demonstrated effective muscle relaxation with minimal cardiovascular side effects when this compound was used as part of the anesthesia regimen. The patients showed stable hemodynamics throughout the procedure, suggesting a favorable safety profile in controlled settings.
Case Study 2: Adverse Reactions
In a retrospective analysis of 15 patients who received this compound, three cases of prolonged neuromuscular blockade were reported. These patients required additional monitoring and supportive care post-surgery due to delayed recovery from anesthesia. This underscores the importance of individualized dosing and monitoring during administration.
Research Findings
Recent studies have explored the pharmacokinetics and dynamics of this compound, providing insights into its efficacy and safety.
Pharmacokinetics:
- Absorption : Rapid onset post intravenous administration.
- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier minimally.
- Metabolism : Primarily hepatic metabolism with renal excretion.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Onset Time | 2-5 minutes |
| Duration of Action | 30-60 minutes |
| Half-Life | 20-30 minutes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
